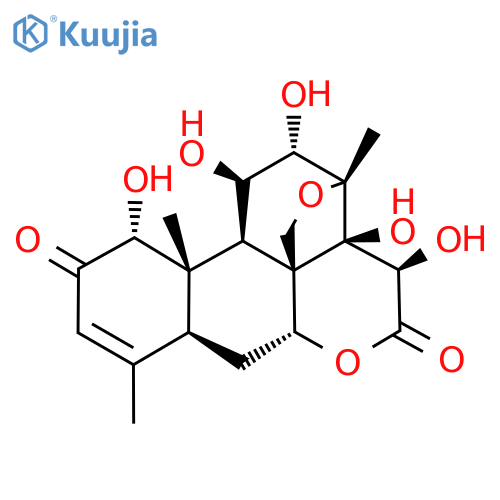Cas no 95258-12-1 ((1α,11β,12α,13β,15β)-1,11,12,14,15-Pentahydroxy-13,20-epoxypicras-3-ene-2,16-dione)
(1α,11β,12α,13β,15β)-1,11,12,14,15-ペンタヒドロキシ-13,20-エポキシピクラス-3-エン-2,16-ジオンは、複雑な五環性トリテルペノイド骨格を有する天然由来化合物です。分子内に5つのヒドロキシル基、エポキシド、α,β-不飽和ケトンといった多様な官能基を包含し、立体選択的合成が困難な11β,12α,13β-三重水酸基配置が特徴です。13,20-エポキシドと共役ジケトン構造が電子求引性を示すため、生体分子との特異的相互作用が期待されます。天然物化学研究における標的化合物として、また生合成経路解析のモデル物質として有用性を持ちます。X線結晶構造解析により立体配置が確定されており、酸素官能基の多さから分子修飾の出発物質としての応用可能性があります。

95258-12-1 structure
商品名:(1α,11β,12α,13β,15β)-1,11,12,14,15-Pentahydroxy-13,20-epoxypicras-3-ene-2,16-dione
(1α,11β,12α,13β,15β)-1,11,12,14,15-Pentahydroxy-13,20-epoxypicras-3-ene-2,16-dione 化学的及び物理的性質
名前と識別子
-
- YADANZIOLIDE-C
- Yadanziolide C
- (1R,2R,3R,6R,8S,12R,13S,14R,15R,16S,17R)-2,3,12,15,16-Pentahydroxy-9,13,17-trimethyl-5,18-dioxapenta
- (1α,11β,12α,13β,15β)-1,11,12,14,15-Pentahydroxy-13,20-epoxypicras-3-ene-2,16-dione
- 2H-3,11c-(Epoxymethano)phenanthro[10,1-bc]pyran, picras-3-ene-2,16-dione deriv. (ZCI)
- (+)-Yadanziolide C
- 95258-12-1
- AKOS040760761
- HY-N7338
- CS-0113446
- (1R,2R,3R,6R,8S,12R,13S,14R,15R,16S,17R)-2,3,12,15,16-Pentahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione
- DA-59203
-
- インチ: 1S/C20H26O9/c1-7-4-9(21)13(23)17(2)8(7)5-10-19-6-28-18(3,14(24)11(22)12(17)19)20(19,27)15(25)16(26)29-10/h4,8,10-15,22-25,27H,5-6H2,1-3H3/t8-,10+,11+,12+,13-,14-,15-,17-,18+,19+,20+/m0/s1
- InChIKey: JBDMZGKDLMGOFR-CABQPPGUSA-N
- ほほえんだ: O1C[C@@]23[C@H]4C[C@H]5C(C)=CC([C@@H]([C@]5(C)[C@H]2[C@H]([C@@H]([C@]1(C)[C@@]3([C@H](C(=O)O4)O)O)O)O)O)=O
計算された属性
- せいみつぶんしりょう: 410.15768240g/mol
- どういたいしつりょう: 410.15768240g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 9
- 重原子数: 29
- 回転可能化学結合数: 0
- 複雑さ: 855
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 11
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 154
- 疎水性パラメータ計算基準値(XlogP): -2.4
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.6±0.1 g/cm3
- ふってん: 661.3±55.0 °C at 760 mmHg
- フラッシュポイント: 235.8±25.0 °C
- じょうきあつ: 0.0±4.5 mmHg at 25°C
(1α,11β,12α,13β,15β)-1,11,12,14,15-Pentahydroxy-13,20-epoxypicras-3-ene-2,16-dione セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
(1α,11β,12α,13β,15β)-1,11,12,14,15-Pentahydroxy-13,20-epoxypicras-3-ene-2,16-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN2318-1 mL * 10 mM (in DMSO) |
Yadanziolide C |
95258-12-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4990 | 2023-09-15 | |
| TargetMol Chemicals | TN2318-1 ml * 10 mm |
Yadanziolide C |
95258-12-1 | 1 ml * 10 mm |
¥ 4990 | 2024-07-19 | ||
| TargetMol Chemicals | TN2318-5 mg |
Yadanziolide C |
95258-12-1 | 98% | 5mg |
¥ 4,890 | 2023-07-10 | |
| TargetMol Chemicals | TN2318-5mg |
Yadanziolide C |
95258-12-1 | 5mg |
¥ 4890 | 2024-07-19 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2318-1 mg |
Yadanziolide C |
95258-12-1 | 1mg |
¥3473.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y81500-5 mg |
YADANZIOLIDE-C |
95258-12-1 | 5mg |
¥6880.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y81500-5mg |
YADANZIOLIDE-C |
95258-12-1 | ,96.5% | 5mg |
¥6880.0 | 2023-09-05 |
(1α,11β,12α,13β,15β)-1,11,12,14,15-Pentahydroxy-13,20-epoxypicras-3-ene-2,16-dione 関連文献
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
95258-12-1 ((1α,11β,12α,13β,15β)-1,11,12,14,15-Pentahydroxy-13,20-epoxypicras-3-ene-2,16-dione) 関連製品
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
